molecular formula C11H8N4O2S B15076997 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15076997
M. Wt: 260.27 g/mol
InChI Key: YCZYBPXAPYBHHG-KPKJPENVSA-N
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Description

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-furylmethyleneamine with 4-amino-5-mercapto-1,2,4-triazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furylmethyl)-5-methylfuran
  • 5-Hydroxymethyl-2-vinylfuran
  • N-substituted β-(5-amino-2-furyl) nitroolefins

Uniqueness

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H8N4O2S/c18-11-14-13-10(9-4-2-6-17-9)15(11)12-7-8-3-1-5-16-8/h1-7H,(H,14,18)/b12-7+

InChI Key

YCZYBPXAPYBHHG-KPKJPENVSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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